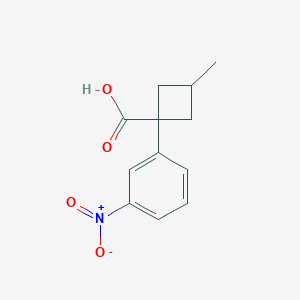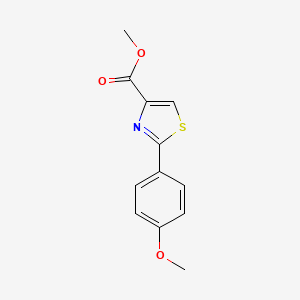
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H13NO4 It is a derivative of cyclobutanecarboxylic acid, featuring a methyl group and a nitrophenyl group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the desired position on the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-methyl-1-(3-aminophenyl)cyclobutanecarboxylic acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, sulfonic acids, or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-methyl-1-(3-aminophenyl)cyclobutanecarboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the methyl and nitrophenyl groups.
3-Methylcyclobutanecarboxylic acid: Lacks the nitrophenyl group.
1-(3-Nitrophenyl)cyclobutanecarboxylic acid: Lacks the methyl group.
Uniqueness
3-Methyl-1-(3-nitrophenyl)cyclobutanecarboxylic acid is unique due to the presence of both the methyl and nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
3-methyl-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(5-9)13(16)17/h2-5,8H,6-7H2,1H3,(H,14,15) |
Clave InChI |
GJYVEPMWFCIUKX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)

![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)







![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)
